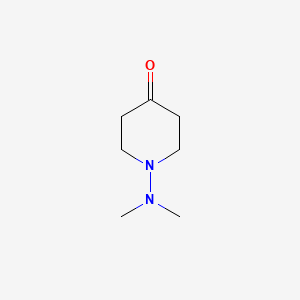
1-(Dimethylamino)-4-piperidinone
Übersicht
Beschreibung
1-(Dimethylamino)-4-piperidinone is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Dimethylamino)-4-piperidinone (DMAP) is a piperidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of DMAP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMAP is a piperidine derivative with the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 142.20 g/mol
The presence of the dimethylamino group enhances its lipophilicity and ability to cross biological membranes, contributing to its pharmacological properties.
DMAP exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and induction of apoptosis in cancer cells.
1. Neurotransmitter Modulation
DMAP has been shown to influence neurotransmitter levels, particularly acetylcholine, by inhibiting acetylcholinesterase (AChE) activity. This inhibition can enhance cholinergic transmission, making DMAP a candidate for neurodegenerative diseases like Alzheimer's disease .
2. Anticancer Activity
Recent studies indicate that DMAP and its derivatives possess significant anticancer properties. They have been found to induce apoptosis in various cancer cell lines through mechanisms such as:
- Reactive Oxygen Species (ROS) Accumulation : DMAP induces oxidative stress, leading to mitochondrial depolarization and activation of caspases involved in apoptosis .
- Cell Cycle Arrest : The compound causes alterations in the cell cycle, promoting cell death in cancer cells .
Biological Activity Table
The following table summarizes the biological activities and therapeutic potentials of DMAP:
Case Studies and Research Findings
Several studies have investigated the biological activity of DMAP:
- Neuroprotective Effects : A study demonstrated that DMAP analogs showed promise in enhancing cognitive function by modulating cholinergic pathways in animal models of Alzheimer’s disease .
- Cytotoxicity in Cancer Models : Research on two novel piperidone compounds derived from DMAP showed significant cytotoxicity against breast and pancreatic cancer cell lines. The compounds induced apoptosis via ROS accumulation and mitochondrial dysfunction, highlighting their potential as anticancer agents .
- Antimicrobial Studies : DMAP derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains, which suggests potential applications in treating infections .
Eigenschaften
IUPAC Name |
1-(dimethylamino)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8(2)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHCVUNDUBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















